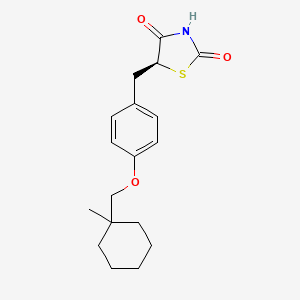

Ciglitazone, (S)-

Description

Contextualizing Thiazolidinediones within Endocrine and Metabolic Research

Thiazolidinediones are a class of drugs that function as insulin (B600854) sensitizers, directly addressing insulin resistance, a key factor in various metabolic conditions. rfppl.co.in Their mechanism of action is primarily through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor highly expressed in adipose (fat) tissue. rndsystems.comcardiff.ac.uknih.gov

The activation of PPARγ by TZDs initiates a cascade of events that are central to endocrine and metabolic regulation:

Adipocyte Differentiation: TZDs promote the differentiation of preadipocytes into mature fat cells, a process known as adipogenesis. nih.gov This leads to an increase in the capacity of peripheral adipose tissue to store free fatty acids. cardiff.ac.uk

Lipid Repartitioning: By enhancing fatty acid uptake and storage in peripheral fat, TZDs help to reduce the amount of lipids available in the liver and muscle. cardiff.ac.uk This reduction in ectopic fat accumulation is believed to improve the sensitivity of these tissues to insulin.

Adipokine Modulation: Adipose tissue secretes various hormones known as adipokines that influence systemic metabolism. TZDs favorably alter the secretion profile of these hormones, notably increasing the production of adiponectin, which improves insulin action and has anti-inflammatory properties. cardiff.ac.uk

Anti-inflammatory Effects: Beyond their metabolic actions, TZDs exert anti-inflammatory effects through pathways such as the modulation of nuclear factor-kappaB. nih.gov

This mechanism of enhancing the body's sensitivity to insulin, rather than increasing insulin secretion, represented a novel strategy in metabolic disease research at the time of their discovery. cardiff.ac.ukresearchgate.net

Historical Significance of Ciglitazone (B1669021) as a Lead Compound in Pharmaceutical Discovery

The discovery of Ciglitazone by Takeda Pharmaceuticals in the late 1970s and early 1980s marked a turning point in the search for new treatments for type 2 diabetes. nih.govnih.govacs.orgresearchgate.net It was identified during a screening program for compounds with triglyceride-lowering properties, where it was also observed to have glucose-lowering effects in insulin-resistant animal models. researchgate.net

Ciglitazone established a crucial proof-of-concept: targeting PPARγ could effectively lower blood glucose in a state of insulin resistance. wikipedia.orgacs.org While Ciglitazone itself was found to have insufficient potency for clinical development, its discovery served as the essential lead structure. rfppl.co.inresearchgate.net This sparked intense research and development efforts, leading to the synthesis and eventual marketing of several analogue compounds, including troglitazone (B1681588), pioglitazone (B448), and rosiglitazone (B1679542). nih.govwikipedia.orgrfppl.co.in These subsequent drugs became important therapeutic options for managing type 2 diabetes, and their existence is a direct legacy of the pioneering research on Ciglitazone.

| Property | Value |

|---|---|

| Molecular Formula | C18H23NO3S newdrugapprovals.org |

| Molecular Weight | 333.44 g/mol rndsystems.com |

| Primary Target | Peroxisome proliferator-activated receptor gamma (PPARγ) nih.govwikipedia.org |

| EC50 for PPARγ | 3.0 µM nih.govwikipedia.orgnewdrugapprovals.org |

| Class | Thiazolidinedione (TZD) nih.govwikipedia.org |

Overview of Academic Research Directions for Ciglitazone, (S)-

Ciglitazone possesses a chiral center at the C5 position of the thiazolidinedione ring, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-Ciglitazone and (R)-Ciglitazone. newdrugapprovals.org The study of the distinct biological activities of individual enantiomers is a critical aspect of pharmaceutical research, as they can have different potencies and effects. nih.govresearchgate.netscivisionpub.com

A significant focus of research for thiazolidinediones revolves around the phenomenon of in vivo racemization. The hydrogen atom at the chiral C5 position is acidic, which allows for its easy removal and re-addition under physiological conditions. acs.orgresearchgate.net This leads to the rapid interconversion of the (S) and (R) enantiomers within the body. researchgate.netacs.org

Key research findings and directions concerning the stereochemistry of Ciglitazone include:

Equivalent Potency and Racemization: Research has indicated that the two enantiomers of Ciglitazone exhibit equivalent antihyperglycemic potency in vivo. acs.org This is largely attributed to the rapid racemization that occurs, meaning that administering a pure single enantiomer results in the formation of a mixture of both forms in the body. acs.orgresearchgate.net

Stereoselective Activity in Analogues: In contrast, for other TZDs like rosiglitazone, the antidiabetic activity is primarily associated with the (S)-enantiomer. researchgate.net Similarly, for an analogue of Ciglitazone where in vivo racemization was not expected, the activity was found to reside entirely within the (S)-enantiomer. acs.org This highlights that in the absence of interconversion, the stereochemistry is critical for activity.

Enantiomer Synthesis and Separation: The ability to study individual enantiomers relies on methods to synthesize or separate them. Research documents synthetic pathways for creating specific enantiomers, such as (R)-ciglitazone, and chiral chromatography techniques have been developed to separate the enantiomers of related TZDs like pioglitazone for pharmacokinetic studies. newdrugapprovals.orgnih.govnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

96207-23-7 |

|---|---|

Molecular Formula |

C18H23NO3S |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

(5S)-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C18H23NO3S/c1-18(9-3-2-4-10-18)12-22-14-7-5-13(6-8-14)11-15-16(20)19-17(21)23-15/h5-8,15H,2-4,9-12H2,1H3,(H,19,20,21)/t15-/m0/s1 |

InChI Key |

YZFWTZACSRHJQD-HNNXBMFYSA-N |

Isomeric SMILES |

CC1(CCCCC1)COC2=CC=C(C=C2)C[C@H]3C(=O)NC(=O)S3 |

Canonical SMILES |

CC1(CCCCC1)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |

Origin of Product |

United States |

Synthetic Pathways and Stereochemical Considerations for Ciglitazone, S

General Synthetic Methodologies for the Thiazolidinedione Scaffold

The thiazolidinedione (TZD) ring is a privileged scaffold in medicinal chemistry, and various methods have been developed for its synthesis. nih.govresearchgate.net These strategies primarily involve ring-closure reactions and subsequent derivatizations to introduce desired functionalities.

Common Ring Closure and Derivatization Strategies

The most conventional method for synthesizing the 2,4-thiazolidinedione (B21345) core involves the reaction of thiourea (B124793) with an α-haloacetic acid, such as chloroacetic acid. nih.govjuniperpublishers.com This reaction is typically performed by refluxing the reactants in water, often with the addition of an acid like HCl, for several hours. nih.govjuniperpublishers.com The mechanism proceeds through an initial S-alkylation of thiourea by the chloroacetic acid, followed by an intramolecular cyclization to form a 2-imino-4-thiazolidinone intermediate, which is then hydrolyzed to the desired 2,4-thiazolidinedione. researchgate.netjuniperpublishers.com Microwave-assisted synthesis has been shown to accelerate this process significantly. juniperpublishers.com

Another common strategy utilizes dithiocarbamates as starting materials. juniperpublishers.com Derivatization of the TZD scaffold is crucial for modulating its biological activity. juniperpublishers.com Substitutions are most commonly introduced at the C-5 position of the ring. This is often achieved through a Knoevenagel condensation of the TZD with an appropriate aldehyde, a reaction that can be catalyzed by bases like piperidine. nih.govmdpi.com The N-3 position of the TZD ring can also be alkylated using alkyl or aryl halides in the presence of a base. juniperpublishers.com

Historical Development of Ciglitazone (B1669021) Synthesis

The first synthesis of a thiazolidinedione compound, ciglitazone, was reported by Takeda Pharmaceuticals in 1982. taylorandfrancis.comnih.gov The initial synthetic routes to ciglitazone and other "first-generation" glitazones often involved the condensation or nucleophilic substitution of a halogen-substituted nitrobenzene (B124822) with an alcohol precursor. nih.gov

A common synthetic route for racemic ciglitazone begins with the reaction of 1-methylcyclohexylmethanol with 4-chloronitrobenzene to form 4-(1-methylcyclohexylmethoxy)nitrobenzene. lookchem.comnewdrugapprovals.org This intermediate is then reduced to the corresponding aniline (B41778). lookchem.comnewdrugapprovals.org Diazotization of the aniline followed by a condensation reaction with methyl acrylate (B77674) yields a methyl 2-chloro-3-phenylpropionate derivative. lookchem.comnewdrugapprovals.org Finally, cyclization with thiourea, followed by hydrolysis, affords racemic ciglitazone. lookchem.comnewdrugapprovals.org

Approaches to Chiral Resolution and Asymmetric Synthesis Relevant to Ciglitazone Enantiomers

Ciglitazone possesses a chiral center at the C-5 position of the thiazolidinedione ring, leading to the existence of (R)- and (S)-enantiomers. nih.gov The separation of these enantiomers and the development of methods for their stereoselective synthesis are of significant interest.

Resolution of Racemic Ciglitazone

The separation of racemic mixtures into their individual enantiomers is a process known as chiral resolution. wikipedia.org A common method involves the formation of diastereomeric salts by reacting the racemate with a chiral resolving agent. wikipedia.org These diastereomers, having different physical properties, can then be separated by techniques like crystallization. ardena.com

For ciglitazone, chiral resolution of the racemic mixture has been successfully achieved using optically active amines, such as (+)- and (-)-1-phenylethylamine. researchgate.net This process takes advantage of the acidic nature of the thiazolidinedione ring. The reaction of racemic ciglitazone with an enantiopure amine in a suitable solvent like ethyl acetate (B1210297) leads to the formation of diastereomeric salts. researchgate.net Due to their different solubilities, one of the diastereomeric salts preferentially crystallizes, allowing for its separation. Subsequent treatment of the isolated salt with an acid liberates the corresponding enantiomer of ciglitazone. researchgate.netdrugapprovalsint.com

Asymmetric Transformation Techniques for Chiral Control

Asymmetric transformation is a powerful technique that can, in some cases, convert a racemic mixture into a single enantiomer, thereby achieving a theoretical yield of 100%. In the context of ciglitazone, an asymmetric transformation has been reported during the resolution with 1-phenylethylamine. researchgate.net This suggests that the C-5 stereocenter of ciglitazone is labile under the resolution conditions, allowing for in-situ racemization of the undesired enantiomer and its subsequent conversion to the desired diastereomeric salt. researchgate.netdrugapprovalsint.com The racemization of glitazone enantiomers is known to be pH-dependent, with the rate increasing at higher pH values. nih.gov

Considerations for the Synthesis of the (S)-Enantiomer

The direct synthesis of a specific enantiomer, known as asymmetric synthesis, is often a more efficient approach than resolving a racemic mixture. ethz.chwikipedia.org This can be achieved using chiral auxiliaries, chiral catalysts, or enzymes. ethz.chunipd.it

For the synthesis of (S)-Ciglitazone, a chiral synthesis approach can be employed starting from a resolved chiral precursor. newdrugapprovals.orgdrugapprovalsint.com For instance, the intermediate 2-chloro-3-(4-((1-methylcyclohexyl)methoxy)phenyl)propanoic acid can be resolved using an optically active amine. newdrugapprovals.orgdrugapprovalsint.com The desired (S)-enantiomer of this chloro acid can then be carried forward through the subsequent reaction steps, including esterification and substitution with a thiocyanate (B1210189) source, followed by cyclization and hydrolysis to yield (S)-Ciglitazone. newdrugapprovals.orgdrugapprovalsint.com

Recent advancements in asymmetric catalysis, such as iridium-catalyzed asymmetric hydrogenation of exocyclic alkenes derived from thiazolidinediones, offer promising routes for the enantioselective synthesis of chiral thiazolidinedione derivatives. researchgate.net These methods provide direct access to the desired enantiomer with high enantioselectivity. researchgate.net

Molecular Mechanisms of Action of Ciglitazone, S

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

The primary and most well-characterized mechanism of action for (S)-Ciglitazone is its function as a ligand for PPARγ, a nuclear hormone receptor that plays a crucial role in adipogenesis, glucose homeostasis, and lipid metabolism. aai.orgnih.govahajournals.org

(S)-Ciglitazone is a potent and selective ligand that binds directly to the ligand-binding domain (LBD) of PPARγ. ebi.ac.uk The binding affinity, often expressed as the half-maximal effective concentration (EC50), for (S)-Ciglitazone is approximately 3.0 μM. ebi.ac.uk Upon binding, it induces a conformational change in the receptor, which is a critical step for its activation. oup.com The ligand-binding pocket of PPARγ is relatively large and can accommodate various ligands; (S)-Ciglitazone's polar head interacts with residues in one arm of the pocket, while its hydrophobic tail orients into other regions. nih.govbiorxiv.org

Kinetic studies have revealed that the binding process itself is complex. Research using techniques like NMR spectroscopy and surface plasmon resonance (SPR) on PPARγ ligands suggests a multi-step mechanism. biorxiv.org This often involves an initial fast binding step, followed by a slower conformational change of the receptor-ligand complex. biorxiv.org This induced-fit model is supported by observations that various synthetic PPARγ ligands exhibit fast kinetic rates of binding. biorxiv.org

| Parameter | Value/Description | Reference |

|---|---|---|

| Receptor Target | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | ebi.ac.uk |

| Binding Affinity (EC50) | 3.0 μM | ebi.ac.uk |

| Binding Mechanism | Likely a multi-step induced fit model with initial fast binding followed by slower conformational changes. | biorxiv.org |

Once (S)-Ciglitazone binds to and activates PPARγ, the receptor undergoes a conformational shift that facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins. oup.com The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor. nih.govahajournals.orgaacrjournals.org This PPARγ/RXR heterodimer is the functional unit that binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. nih.govaacrjournals.org

Binding of the heterodimer to PPREs initiates the transcription of a suite of genes involved in various metabolic processes. nih.gov For instance, in HepG2 liver cells, (S)-Ciglitazone treatment was shown to upregulate the mRNA levels of apolipoproteins apoAI and apoE while down-regulating apoB100 and apoCI. scirp.org This transcriptional regulation is central to the insulin-sensitizing and metabolic effects attributed to PPARγ agonists. ebi.ac.uk Furthermore, studies in oral cancer cells have shown that (S)-Ciglitazone, in combination with an RXR agonist, can augment the formation of the PPARγ/RXRα heterodimer, leading to increased binding to DNA and enhanced functional activity. iiarjournals.orgiiarjournals.org

The effects of (S)-Ciglitazone on PPARγ signaling are highly dependent on its concentration. At lower, micromolar concentrations, its actions are often mediated through PPARγ activation. For example, in human vascular smooth muscle cells (HASMCs), (S)-Ciglitazone at concentrations of 1, 5, and 10 μmol/L induced the expression of Interferon Regulatory Factor-1 (IRF-1) mRNA in a dose-dependent manner, an effect mediated by PPARγ. ahajournals.org Similarly, in human airway smooth muscle cells, 10 µM of (S)-Ciglitazone was shown to inhibit TNFα-induced ICAM-1 expression through a PPARγ-dependent pathway. cgu.edu.tw

However, as the concentration increases, PPARγ-independent effects become more prominent. tandfonline.comnih.gov In studies on human glioma cells, (S)-Ciglitazone induced apoptosis at concentrations greater than 30 μM, an effect found to be independent of PPARγ. ebi.ac.uk In LNCaP prostate cancer cells, complete suppression of androgen receptor protein expression required a high concentration of approximately 60 μM of (S)-Ciglitazone, an action that was also determined to be PPARγ-independent. nih.gov In rat cerebellar granule neurons, toxicity was observed at 100 µM after 24 hours of exposure. genedetect.com

| Concentration | Cell Line | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| 1-10 μmol/L | HASMCs | Upregulated IRF-1 mRNA expression | PPARγ-dependent | ahajournals.org |

| 10 μM | Human Airway Smooth Muscle Cells | Inhibited TNFα-induced ICAM-1 expression | PPARγ-dependent | cgu.edu.tw |

| >30 μM | T98G (Human Glioma) | Induced apoptosis | PPARγ-independent | ebi.ac.uk |

| ~60 μM | LNCaP (Prostate Cancer) | Complete suppression of androgen receptor expression | PPARγ-independent | nih.gov |

| 100 μM | Rat Cerebellar Granule Neurons | Neurotoxicity | Not specified | genedetect.com |

Cellular and Subcellular Targets of Ciglitazone, S

Nuclear Receptor and Transcriptional Regulators

(S)-Ciglitazone's mechanism of action is significantly tied to its ability to influence the activity of nuclear receptors and other transcription factors, thereby altering gene expression profiles related to various cellular processes.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

(S)-Ciglitazone is a potent and selective agonist for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. drugbank.comwikipedia.orgnih.gov The binding of (S)-Ciglitazone to the PPARγ ligand-binding domain occurs with an EC50 of 3.0 μM. newdrugapprovals.orgwikipedia.org This interaction initiates a conformational change in the receptor, leading to the recruitment of coactivator proteins and the dissociation of corepressors. nih.gov

The activation of PPARγ by (S)-Ciglitazone has been shown to induce adipogenesis and decrease osteoblastogenesis in human mesenchymal stem cells. drugbank.comwikipedia.org In various cancer cell lines, the activation of PPARγ by ciglitazone (B1669021) has been linked to the inhibition of cell growth and induction of apoptosis. aacrjournals.orgbioscientifica.com However, it is important to note that some of the anti-proliferative and apoptotic effects of ciglitazone can occur through PPARγ-independent pathways, particularly at higher concentrations. bioscientifica.complos.orgnih.gov For instance, in T24 bladder cancer cells, ciglitazone-induced apoptosis was found to be independent of PPARγ activation. plos.org Similarly, studies on prostate cancer cells have shown that while some effects of ciglitazone are mediated by PPARγ, others are not. tandfonline.com

The transcriptional activity of PPARγ is also influenced by its interaction with other proteins. For example, cyclin D1 has been shown to decrease the transcriptional activity of PPARγ. tandfonline.com Therefore, the cellular context and the interplay with other signaling pathways are critical in determining the ultimate biological response to (S)-Ciglitazone-mediated PPARγ activation.

Retinoid X Receptor (RXR)

The biological activity of PPARγ is dependent on its heterodimerization with the Retinoid X Receptor (RXR). nih.govresearchgate.net Upon ligand binding, PPARγ forms a complex with RXR, which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. researchgate.netscnu.edu.cn

Studies have shown that the combined administration of PPARγ agonists like ciglitazone and RXR ligands, such as 9-cis retinoic acid, can have synergistic effects. In human osteosarcoma cell lines, the combination of ciglitazone and 9-cis retinoic acid resulted in a stronger induction of cell death compared to either agent alone. nih.govnih.gov This suggests that the activation of both partners of the heterodimer can enhance the downstream signaling and cellular responses.

While ciglitazone itself is a ligand for PPARγ, the functional activity of the PPARγ/RXR heterodimer is central to its mechanism of action in regulating gene expression.

CCAAT/Enhancer-Binding Proteins (C/EBPα, C/EBPβ)

The CCAAT/Enhancer-Binding Proteins (C/EBPs), particularly C/EBPα and C/EBPβ, are key transcription factors in the process of adipocyte differentiation, and their expression and activity are influenced by (S)-Ciglitazone. nih.govaacrjournals.org In bovine skeletal muscle satellite cells, treatment with ciglitazone significantly increased the gene expression of both C/EBPα and C/EBPβ, alongside PPARγ. nih.govnih.gov This upregulation is consistent with the role of these factors in promoting adipogenesis. nih.gov

The interplay between PPARγ and C/EBPs is crucial for adipocyte differentiation. C/EBPβ is known to induce the expression of PPARγ, which in turn activates C/EBPα. aacrjournals.org Studies in preadipocyte cell lines have shown that ciglitazone treatment leads to a significant increase in PPARγ1 protein, and the induction of C/EBPα appears to correspond with this increase. oup.com This coordinated regulation of transcription factors drives the complex process of adipogenesis.

The induction of C/EBPα and C/EBPβ by ciglitazone highlights its role in modulating the transcriptional network that governs cell fate decisions, particularly in the context of adipogenic differentiation.

Sp1 Transcription Factor

The Sp1 transcription factor, a ubiquitous nuclear factor involved in the basal transcription of many genes, is another target of (S)-Ciglitazone's action, particularly in a PPARγ-independent manner. researchgate.netnih.gov Sp1 can mediate the regulation of gene expression in response to various signals, including hormones like insulin (B600854). researchgate.netnih.govdiabetesjournals.org

In the context of ciglitazone's effects, it has been proposed that the regulation of the cell cycle inhibitor p27Kip1 gene transcription could occur through the binding of the Sp1 transcription factor to its binding elements in the promoter region. plos.orgnih.gov This hypothesis arose from the observation that the upregulation of p27Kip1 by ciglitazone in RT4 bladder cancer cells was not prevented by a PPARγ antagonist, suggesting a PPARγ-independent mechanism. plos.orgnih.gov

Sp1's activity can be modulated by post-translational modifications such as phosphorylation, which can either increase or decrease its DNA binding and transcriptional activity. nih.gov While the direct interaction between (S)-Ciglitazone and Sp1 is not fully elucidated, the evidence points towards an indirect regulatory role, likely through the modulation of signaling cascades that affect Sp1 activity.

Apoptosis and Cell Cycle Regulatory Proteins

(S)-Ciglitazone exerts significant effects on cell fate by modulating the expression and activity of key proteins that govern apoptosis and the cell cycle. These effects can be both dependent and independent of PPARγ activation. plos.orgnih.gov

In various cancer cell lines, ciglitazone has been shown to induce apoptosis. nih.govplos.org For instance, in T24 bladder cancer cells, ciglitazone triggers apoptosis through both the extrinsic and intrinsic pathways. researchgate.netplos.org This involves the activation of caspases, including caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP). plos.orgresearchgate.net Furthermore, ciglitazone can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and cleavage of the pro-apoptotic protein Bid. plos.org In human glioma cells, ciglitazone-induced apoptosis is associated with the downregulation of XIAP and Survivin. nih.gov

Ciglitazone also influences the cell cycle, often leading to cell cycle arrest. aacrjournals.orgnih.gov In HT-29 colon cancer cells, ciglitazone induces a G1/S phase arrest, which is correlated with an increase in the protein levels of the cyclin-dependent kinase inhibitor p27Kip1. scnu.edu.cnnih.gov In RT4 bladder cancer cells, ciglitazone causes a G2/M arrest, characterized by an overexpression of p53, p21waf1/CIP1, and p27Kip1, along with a decrease in cyclin B1. researchgate.netplos.orgplos.org Similarly, in human ovarian cancer cells, ciglitazone induces a G1/S growth arrest followed by apoptosis. aacrjournals.org The regulation of these cell cycle proteins, such as the downregulation of cyclin D1 in prostate cancer cells, contributes to the anti-proliferative effects of ciglitazone. tandfonline.com

It is noteworthy that some of these effects on apoptosis and cell cycle regulation are observed at high concentrations of ciglitazone and can be independent of PPARγ activation. plos.orgnih.gov

TNF-Related Apoptosis-Inducing Ligand (TRAIL) and its Receptors (DR4, DR5)

Ciglitazone has been shown to modulate the extrinsic apoptosis pathway by targeting the TNF-Related Apoptosis-Inducing Ligand (TRAIL) system. In certain cancer cells, such as high-grade T24 bladder cancer cells and Ca Ski cervical cancer cells, ciglitazone treatment leads to an upregulation of both soluble and membrane-bound TRAIL. nih.govnih.govresearchgate.net This increase in TRAIL is significant because TRAIL is a cytokine that can selectively induce apoptosis in cancer cells without causing toxicity in normal cells. nih.govresearchgate.net

The apoptotic signal initiated by TRAIL is transmitted through its death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2). nih.govplos.org Research indicates that ciglitazone's pro-apoptotic activity involves these receptors. In some cell lines, ciglitazone upregulates the expression of DR4 and DR5. nih.govnih.gov In other cases, while not altering the expression levels of DR4 and DR5, ciglitazone-induced apoptosis is dependent on the activation of these receptors. researchgate.netplos.org The requirement for DR4 and DR5 was confirmed in experiments where blocking these receptors with specific antibodies significantly inhibited ciglitazone-promoted apoptosis. nih.govplos.org

A key finding is that ciglitazone can sensitize TRAIL-resistant cancer cells to TRAIL-induced apoptosis. nih.govnih.govnih.gov This suggests a potential role for ciglitazone in overcoming TRAIL resistance, a common challenge in cancer therapy. nih.govnih.gov The mechanism for this sensitization is linked to ciglitazone's ability to upregulate TRAIL and concurrently downregulate inhibitory proteins of the apoptosis pathway. nih.govresearchgate.net

Table 1: Effect of (S)-Ciglitazone on the TRAIL Pathway

| Target | Effect of (S)-Ciglitazone | Observed In | Finding |

|---|---|---|---|

| TRAIL | Upregulation of soluble and membrane-bound forms | Bladder and cervical cancer cells | Induces apoptosis and sensitizes resistant cells to TRAIL. nih.govnih.govresearchgate.net |

Caspase Cascade Elements (Caspase 3, 8, 9, Bid, PARP)

Ciglitazone triggers apoptosis by activating the caspase cascade, a critical component of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.govnih.gov Activation of the extrinsic pathway is marked by the cleavage and activation of the initiator caspase-8. nih.govnih.gov The intrinsic pathway is initiated by the activation of caspase-9. nih.govnih.gov Studies have demonstrated that ciglitazone treatment leads to the enhanced processing of both procaspase-8 and procaspase-9 into their active forms in various cancer cell lines. nih.govnih.gov

Both initiator caspases converge to activate the executioner caspase, caspase-3. nih.govnih.gov Ciglitazone induces the cleavage of procaspase-3, and its activation is further confirmed by the cleavage of one of its key substrates, Poly (ADP-ribose) polymerase (PARP). nih.govnih.govcapes.gov.brebi.ac.uk The cleavage of PARP from its full-length form (116 kDa) to an inactive fragment (85 kDa) is a hallmark of apoptosis. nih.gov

Furthermore, ciglitazone influences the crosstalk between the extrinsic and intrinsic pathways through the cleavage of Bid (BH3 interacting-domain death agonist). nih.govnih.gov Caspase-8-mediated cleavage of Bid into its truncated form (tBid) allows it to translocate to the mitochondria and amplify the apoptotic signal, demonstrating that cells can utilize this amplification loop after ciglitazone exposure. nih.gov The essential role of caspases in ciglitazone-induced cell death was confirmed by experiments showing that specific inhibitors of caspase-8 and caspase-9 can block the apoptotic process. nih.govnih.govresearchgate.net

Table 2: Activation of Caspase Cascade by (S)-Ciglitazone

| Element | Effect of (S)-Ciglitazone | Pathway | Significance |

|---|---|---|---|

| Caspase-8 | Activation/Cleavage | Extrinsic | Initiates death receptor-mediated apoptosis. nih.govnih.govcapes.gov.br |

| Caspase-9 | Activation/Cleavage | Intrinsic | Initiates mitochondria-mediated apoptosis. nih.govnih.govcapes.gov.br |

| Caspase-3 | Activation/Cleavage | Execution | Key executioner caspase, cleaves cellular substrates. nih.govnih.govcapes.gov.br |

| Bid | Cleavage/Truncation | Crosstalk | Links extrinsic to intrinsic pathway, amplifying the signal. nih.govnih.gov |

Cellular FLICE-Like Inhibitory Protein (c-FLIP) Isoforms (c-FLIPL, c-FLIPS)

Cellular FLICE-like inhibitory protein (c-FLIP) is a master anti-apoptotic protein that structurally resembles procaspase-8 but lacks enzymatic activity. researchgate.netoncotarget.comdovepress.com By binding to the death-inducing signaling complex (DISC), it prevents the activation of caspase-8. nih.govresearchgate.net Two main isoforms, a long form (c-FLIPL) and a short form (c-FLIPS), are key regulators of this process. nih.govresearchgate.netoncotarget.com

Research has identified c-FLIP as a crucial target of ciglitazone. Treatment with ciglitazone has been shown to dramatically reduce the protein levels of both c-FLIPL and c-FLIPS in cancer cells. nih.govoncotarget.com This downregulation of c-FLIP is associated with ciglitazone-induced apoptosis and is a key mechanism by which ciglitazone sensitizes cancer cells to TRAIL. nih.govnih.govnih.gov By reducing the levels of this major inhibitor, ciglitazone lowers the threshold for caspase-8 activation at the DISC. nih.govresearchgate.net

The mechanism underlying the reduction of c-FLIP levels involves the ubiquitin-proteasome system. nih.gov C-FLIP isoforms are known to be short-lived proteins regulated by proteasomal degradation. nih.govnih.gov Studies using proteasome inhibitors, such as MG132, have shown that they can prevent the ciglitazone-induced reduction of c-FLIP, indicating that ciglitazone promotes the proteasome-dependent degradation of c-FLIP proteins. oncotarget.com

Table 3: Downregulation of c-FLIP Isoforms by (S)-Ciglitazone

| Isoform | Effect of (S)-Ciglitazone | Mechanism | Consequence |

|---|---|---|---|

| c-FLIPL (long) | Downregulation | Proteasome-dependent degradation | Sensitization to TRAIL-induced apoptosis. nih.govoncotarget.com |

Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic and anti-apoptotic members. biomolther.orgthno.orgwikipedia.org This family includes anti-apoptotic proteins like Bcl-2 and Bcl-xL, and pro-apoptotic proteins which are further divided into effectors (e.g., Bax, Bak) and BH3-only proteins (e.g., Bid, Bad). biomolther.org

(S)-Ciglitazone has been found to modulate the expression and function of key Bcl-2 family members. In studies on bladder cancer cells, ciglitazone treatment resulted in a drastic decrease in the protein level of the anti-apoptotic member Bcl-2. nih.gov In the same context, the level of the pro-apoptotic effector protein Bax remained unchanged. nih.govnih.gov The reduction in the Bcl-2/Bax ratio shifts the cellular balance in favor of apoptosis.

In addition to downregulating Bcl-2, ciglitazone's action on the Bcl-2 family is highlighted by its ability to induce the cleavage of the BH3-only protein Bid, as discussed previously. nih.govnih.gov The resulting truncated Bid (tBid) activates the mitochondrial pathway, further underscoring ciglitazone's role in modulating this family of proteins to promote cell death. Some evidence also suggests that thiazolidinediones, including ciglitazone, can directly block the inhibitory interaction between anti-apoptotic proteins (Bcl-2/Bcl-xL) and their pro-apoptotic counterparts. bioscientifica.com

Table 4: Modulation of Bcl-2 Family Proteins by (S)-Ciglitazone

| Protein | Family Role | Effect of (S)-Ciglitazone | Outcome |

|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Drastic decrease in protein level | Promotes apoptosis. nih.gov |

| Bax | Pro-apoptotic | Expression level unchanged | Reduction in Bcl-2/Bax ratio favors apoptosis. nih.govnih.gov |

Cyclin-Dependent Kinase Inhibitors (p21waf1/CIP1, p27Kip1) and Cyclin B1

In addition to inducing apoptosis, (S)-Ciglitazone can halt cell cycle progression. This effect is mediated by its influence on cyclin-dependent kinases (CDKs) and their regulators. In certain cell types, such as well-differentiated RT4 bladder cancer cells, ciglitazone induces a G2/M cell cycle arrest. nih.gov This arrest is accompanied by a marked overexpression of the cyclin-dependent kinase inhibitors (CKIs) p21waf1/CIP1 and p27Kip1, along with a decrease in the level of cyclin B1. nih.gov Cyclin B1 is essential for the G2/M transition, and its downregulation contributes to the arrest at this checkpoint. nih.gov

In other models, such as HT-29 colon cancer cells, ciglitazone causes a G1/S phase arrest by specifically upregulating p27Kip1. nih.gov The increase in p27Kip1 protein levels is a result of both increased gene transcription and inhibition of its degradation by the proteasome. nih.gov The elevated p27Kip1 then inhibits CDK2 activity, preventing the cell from entering the S phase. nih.gov The upregulation of p21 and p27 appears to be a common mechanism for thiazolidinediones to exert their anti-proliferative effects. bioscientifica.comsemanticscholar.org

Table 5: (S)-Ciglitazone's Effect on Cell Cycle Regulators

| Regulator | Class | Effect of (S)-Ciglitazone | Consequence |

|---|---|---|---|

| p21waf1/CIP1 | CKI | Upregulation | Contributes to G2/M arrest. nih.gov |

| p27Kip1 | CKI | Upregulation | Induces G1/S or G2/M arrest. nih.govnih.gov |

Retinoblastoma Protein (Rb) and Histone Deacetylase 3 (HDAC3) Interactions

The Retinoblastoma protein (Rb) is a well-known tumor suppressor that controls the cell cycle by interacting with transcription factors and chromatin-remodeling proteins, including histone deacetylases (HDACs). mdpi.com Specifically, unphosphorylated Rb can recruit HDAC3 to the promoters of certain genes to repress their transcription. researchgate.net

An important interaction has been identified between Rb, HDAC3, and PPARγ, the primary nuclear receptor target for ciglitazone. researchgate.netnih.gov Research has shown that Rb and HDAC3 can form a complex with PPARγ. researchgate.netnih.gov This PPARγ-Rb-HDAC3 complex attenuates the transcriptional activity of PPARγ, thereby inhibiting its capacity to drive gene expression and subsequent biological processes like adipocyte differentiation. researchgate.netnih.gov

The activity of this repressive complex is regulated by the phosphorylation state of Rb. nih.gov When Rb is phosphorylated (its inactive state), it dissociates from the complex, releasing the inhibition on PPARγ. nih.gov Therefore, the cellular context regarding Rb and HDAC3 activity can fine-tune the cellular response to PPARγ ligands like ciglitazone. researchgate.netnih.gov This interaction highlights a sophisticated layer of regulation where the effects of ciglitazone are not solely dependent on its binding to PPARγ but also on the status of key cellular tumor suppressors and epigenetic modifiers. researchgate.net

Kinases and Lipid Metabolism Enzymes

(S)-Ciglitazone's effects extend to modulating key signaling kinases and enzymes involved in lipid metabolism, often as a consequence of activating PPARγ.

In the context of kinases, PPARγ activators like ciglitazone have been shown to inhibit vascular endothelial growth factor (VEGF)-induced migration of human umbilical vein endothelial cells (EC). nih.gov This anti-migratory effect is linked to the inhibition of the phosphatidylinositol-3-kinase (PI3K) -> Akt signaling pathway. Specifically, ciglitazone significantly inhibits the VEGF-induced phosphorylation and activation of Akt, a critical kinase for cell survival and migration. nih.gov

Regarding lipid metabolism, ciglitazone, as a PPARγ agonist, directly influences the expression of numerous genes involved in this process. In bovine satellite cells undergoing adipogenic transdifferentiation, ciglitazone treatment dose-dependently increased the expression of key adipogenic and lipid metabolism genes, including:

Acetyl-coenzyme A carboxylase (ACC) nih.gov

Fatty acid synthase (FAS) nih.gov

Stearoyl-CoA desaturase (SCD) nih.gov

Lipoprotein lipase (B570770) (LPL) nih.gov

Fatty acid binding protein 4 (FABP4) nih.gov

Perilipin 2 (PLIN2) nih.gov

In human hepatocytes, ciglitazone treatment activates PPAR response elements, leading to the induction of genes involved in fatty acid oxidation. plos.org This demonstrates its role in shifting cellular metabolism towards a catabolic, fasted-like state. plos.org The compound's influence on these pathways underscores its function as a potent regulator of both signaling cascades and metabolic homeostasis.

Table 6: Chemical Compounds Mentioned

| Compound Name |

|---|

| (S)-Ciglitazone |

| Acetyl-coenzyme A |

| Bax |

| Bcl-2 |

| Bcl-xL |

| Bid |

| Caspase-3 |

| Caspase-8 |

| Caspase-9 |

| c-FLIP |

| Cyclin B1 |

| DR4 (TRAIL-R1) |

| DR5 (TRAIL-R2) |

| GW9662 |

| Histone Deacetylase 3 (HDAC3) |

| MG132 |

| p21waf1/CIP1 |

| p27Kip1 |

| PARP |

| Pioglitazone (B448) |

| PPARγ |

| Retinoblastoma Protein (Rb) |

| Rosiglitazone (B1679542) |

| TNF-Related Apoptosis-Inducing Ligand (TRAIL) |

| Troglitazone (B1681588) |

| Z-IETD-FMK |

PI3K-Akt Signaling Pathway Components

The Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. nih.govgenome.jp Ciglitazone has been shown to modulate this pathway in various cell types, often leading to anti-inflammatory and pro-survival effects.

In the context of hemorrhagic shock, Ciglitazone treatment has been demonstrated to increase the phosphorylation of the pro-survival kinase Akt in the lungs of rats. nih.gov This activation of Akt is associated with a reduction in apoptosis, or programmed cell death, and a decrease in the activity of caspase-3, a key executioner enzyme in the apoptotic process. nih.gov The activation of the PI3K/Akt pathway by Ciglitazone is believed to be a key mechanism behind its protective effects against lung injury following severe hemorrhage. nih.govnih.gov

Furthermore, in bovine skeletal muscle satellite cells, the PI3K-Akt signaling pathway is recognized for its significant role in adipocyte differentiation and adipogenesis. Inhibition of this pathway can suppress the differentiation process and decrease the expression of adipogenic genes. Conversely, the promotion of adipogenic transdifferentiation by Ciglitazone in these cells involves the modulation of several signaling pathways, including the PI3K-Akt pathway. oregonstate.edu

Studies in rat microvascular endothelial cells (RMVECs) have shown that oxidized low-density lipoprotein (ox-LDL) can decrease the phosphorylation of both eNOS and Akt, leading to increased cell aging and apoptosis. nih.gov Pre-treatment with Ciglitazone was found to effectively reverse these effects, promoting nitric oxide synthesis through the activation of Akt and upregulation of eNOS expression. nih.gov This suggests that Ciglitazone's protective effects on endothelial cells are, at least in part, mediated through the PI3K-Akt pathway. nih.gov

Table 1: Effects of Ciglitazone on the PI3K-Akt Signaling Pathway

| Cell/Tissue Type | Effect of Ciglitazone | Downstream Consequences | Reference |

|---|---|---|---|

| Rat Lung (post-hemorrhagic shock) | Increased phosphorylation of Akt | Reduced apoptosis, decreased caspase-3 activity, cell survival | nih.gov |

| Bovine Skeletal Muscle Satellite Cells | Modulation of the pathway | Promotion of adipogenic transdifferentiation | oregonstate.edu |

| Rat Microvascular Endothelial Cells | Reversal of ox-LDL-induced decrease in Akt phosphorylation | Increased nitric oxide synthesis, reduced cell aging and apoptosis | nih.gov |

AMP-Activated Protein Kinase (AMPK)/eNOS Pathway

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that, when activated, modulates various metabolic processes. mdpi.comdovepress.com The endothelial nitric oxide synthase (eNOS) is responsible for producing nitric oxide (NO), a key signaling molecule in the cardiovascular system. The AMPK/eNOS pathway is a significant target for Ciglitazone's vasoprotective effects.

Ciglitazone has been shown to protect rat microvascular endothelial cells from injury induced by ox-LDL by modulating the PPARγ-dependent AMPK/eNOS pathway. nih.govunich.it Ox-LDL suppresses the phosphorylation of AMPK, which is prevented by Ciglitazone treatment. nih.gov The activation of AMPK by Ciglitazone is crucial for its ability to enhance eNOS function, increase nitric oxide synthesis, and promote angiogenesis, while reducing endothelial cell aging and apoptosis. nih.govnih.gov Inhibition of AMPK has been shown to abolish these protective effects of Ciglitazone. nih.govmdpi.com

Furthermore, the activation of AMPK by Ciglitazone is dependent on peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov Inhibition of PPARγ suppresses AMPK phosphorylation and consequently diminishes the beneficial effects of Ciglitazone on eNOS expression and nitric oxide production. nih.gov This highlights a direct signaling cascade where Ciglitazone activates PPARγ, which in turn activates the AMPK/eNOS pathway. nih.govresearchgate.net In some cellular contexts, Ciglitazone has been shown to activate AMPK, which then leads to the inactivation of mTOR, a key regulator of protein synthesis. unc.edu

JNK Kinase

c-Jun N-terminal kinase (JNK) is a member of the mitogen-activated protein kinase (MAPK) family and is involved in cellular responses to stress, inflammation, and apoptosis. aai.orgnih.gov Research indicates that Ciglitazone can modulate JNK activity, although the effects appear to be context-dependent.

In a model of polymicrobial sepsis, in vivo treatment with Ciglitazone markedly reduced the activity of JNK in the lung. aai.org This reduction in JNK activation was associated with the amelioration of systemic inflammation, including decreased cytokine production and reduced neutrophil infiltration. aai.org The anti-inflammatory effects of Ciglitazone in this model are linked to the downregulation of the JNK/AP-1 signaling pathway. aai.org

Conversely, in cultured primary astrocytes, Ciglitazone has been shown to activate JNK, as well as other MAP kinases like Erk and p38. nih.gov This activation was suggested to occur through a PPARγ-independent mechanism involving the generation of reactive oxygen species (ROS). nih.gov Similarly, in non-small cell lung cancer (NSCLC) cells, Ciglitazone treatment led to increased phosphorylation of JNK. nih.gov However, in this case, a JNK inhibitor did not reverse the effects of Ciglitazone on the expression of PDK1, a downstream target of the PI3K/Akt pathway, suggesting that JNK activation might be a parallel but independent event. nih.govresearchgate.net

In the context of DNA damage-induced neuronal death, the JNK pathway is implicated as a pro-apoptotic signal. researchgate.net While not directly testing Ciglitazone, this study highlights the complex role of JNK in cell fate decisions. researchgate.net

Fatty Acid Synthase and Stearoyl-CoA Desaturase

Fatty acid synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids, producing palmitate from acetyl-CoA and malonyl-CoA. plos.orgwikipedia.org Stearoyl-CoA desaturase (SCD) is a rate-limiting enzyme that introduces a double bond into saturated fatty acids, primarily converting stearoyl-CoA and palmitoyl-CoA into oleoyl-CoA and palmitoleoyl-CoA, respectively. diabetesjournals.orgnih.gov

In bovine skeletal muscle satellite cells undergoing adipogenic transdifferentiation, Ciglitazone treatment significantly increased the relative expression of both fatty acid synthase and stearoyl-CoA desaturase. koreascience.krnih.gov This upregulation is part of a broader program of adipogenic gene expression induced by Ciglitazone, which also includes increased expression of PPARγ and other key transcription factors. koreascience.kr

However, in 3T3-L1 adipocytes, thiazolidinediones (TZDs) like troglitazone and pioglitazone have been shown to repress SCD1 gene expression. diabetesjournals.org This leads to an altered fatty acid composition, with an increase in saturated fatty acids and a decrease in monounsaturated fatty acids. diabetesjournals.org In contrast, another study found that pioglitazone treatment increased SCD1 mRNA and protein in human adipose tissue, and this was positively correlated with PPARγ expression. nih.gov The differing effects of TZDs on SCD1 expression may be dependent on the specific TZD used, the cell type, and the experimental conditions. diabetesjournals.orgnih.govnih.gov

Other Distinct Molecular Entities

Ox-LDL Receptor-1 (LOX-1)

The lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) is a scavenger receptor that plays a critical role in the pathogenesis of atherosclerosis by mediating the uptake of ox-LDL by vascular cells. nih.govresearchgate.net

Ciglitazone has been shown to suppress the expression of LOX-1 protein in rat microvascular endothelial cells. nih.gov This effect is dependent on both PPARγ and AMPK, as blocking either of these molecules re-enhances LOX-1 expression. nih.govnih.gov The downregulation of LOX-1 by Ciglitazone is a key part of its protective mechanism against ox-LDL-induced endothelial dysfunction. By suppressing LOX-1, Ciglitazone prevents the downstream negative effects of ox-LDL, such as the suppression of eNOS and nitric oxide synthesis. nih.gov Silencing LOX-1 has been shown to largely prevent the ox-LDL-induced suppression of eNOS and nitric oxide production. nih.gov This indicates that Ciglitazone's beneficial effects on the endothelium are significantly mediated through its regulation of the PPARγ/AMPK/LOX-1 axis. nih.govresearchgate.net

Adiponectin

Adiponectin is an adipokine, a hormone secreted by adipose tissue, that plays a crucial role in regulating glucose levels and fatty acid breakdown. It is known for its insulin-sensitizing, anti-inflammatory, and anti-atherosclerotic properties. caldic.com

Ciglitazone, as a PPARγ agonist, has been shown to effectively increase the secretion of adiponectin. In studies with bovine satellite cells, treatment with Ciglitazone led to a significant increase in the concentration of adiponectin in the culture medium. koreascience.kr This increased adiponectin secretion is associated with the adipogenic transdifferentiation of these cells.

The ability of thiazolidinediones, including Ciglitazone, to increase adiponectin production is a key aspect of their therapeutic effects. unc.edu The insulin-sensitizing effects of these drugs are believed to be at least partially mediated by their induction of adiponectin. caldic.com In human adipose tissue cultures, TZDs have been shown to enhance the expression of adiponectin mRNA and protein. physiology.org However, the response to TZDs can be depot-dependent, with subcutaneous adipose tissue appearing to be more responsive in terms of increasing adiponectin secretion compared to visceral adipose tissue. physiology.orgoup.com

Table 2: Summary of Compound Names Mentioned

| Compound Name |

|---|

| (S)-Ciglitazone |

| 15d-PGJ2 |

| Acetyl-CoA |

| Akt |

| AMP-activated protein kinase (AMPK) |

| AP-1 |

| Bezafibrate |

| Caspase-3 |

| Ciglitazone |

| Clofibric acid |

| eNOS (endothelial nitric oxide synthase) |

| Erk |

| Fatty Acid Synthase (FASN) |

| Fenofibrate |

| GW9662 |

| JNK (c-Jun N-terminal kinase) |

| LOX-1 (Ox-LDL Receptor-1) |

| Malonyl-CoA |

| Metformin |

| Miltefosine |

| mTOR |

| Myristic acid |

| Myristoleic acid |

| NADPH |

| Nitric Oxide (NO) |

| NVP-BEZ235 |

| Oleic acid |

| Oleoyl-CoA |

| Ox-LDL (oxidized low-density lipoprotein) |

| p38 |

| Palmitate |

| Palmitic acid |

| Palmitoleic acid |

| Palmitoleoyl-CoA |

| Palmitoyl-CoA |

| PDK1 |

| Perifosine |

| Phosphatidylinositol 3-kinase (PI3K) |

| Pioglitazone |

| PPARγ (peroxisome proliferator-activated receptor-gamma) |

| Rheb |

| Riociguat |

| Rosiglitazone |

| Stearate |

| Stearic acid |

| Stearoyl-CoA |

| Stearoyl-CoA Desaturase (SCD) |

| Troglitazone |

| TSC2 |

Perilipin 2 (PLIN2)

Perilipin 2 (PLIN2), also known as adipose differentiation-related protein (ADRP), is a protein associated with the surface of intracellular lipid droplets. wikipedia.org It plays a crucial role in managing the storage of neutral lipids. wikipedia.org

Studies on bovine satellite cells (BSCs) have demonstrated that treatment with ciglitazone leads to a significant increase in the expression of PLIN2. nih.govkoreascience.kr This upregulation of PLIN2 is part of a broader adipogenic effect induced by ciglitazone, which also includes increased expression of PPARγ and other markers of fat cell differentiation like CCAAT/enhancer-binding proteins (C/EBPα and C/EBPβ), fatty acid synthase (FAS), and stearoyl-CoA desaturase (SCD). nih.govkoreascience.kr The increased expression of PLIN2 facilitates the accumulation of lipid droplets within the cells. nih.gov In these studies, the effect of ciglitazone on PLIN2 expression was dose-dependent. nih.gov

The upregulation of PLIN2 is a key indicator of the early stages of adipocyte differentiation. nih.gov Research has shown that higher PLIN2 expression, along with increased adiponectin levels, promotes greater accumulation of lipid droplets in bovine satellite cells treated with ciglitazone. nih.gov

Table 1: Effect of Ciglitazone on Perilipin 2 (PLIN2) Expression

| Cell Type | Treatment | Observed Effect on PLIN2 | Reference |

|---|---|---|---|

| Bovine Satellite Cells | Ciglitazone (5 µM, 10 µM, 20 µM) | Significantly increased relative expression | nih.govkoreascience.kr |

Myogenic Regulatory Factors (MYOD, Myogenin, MRF-5, Myogenin-4) and Paired Box Genes (Pax3, Pax7)

Myogenic regulatory factors (MRFs), including MyoD, myogenin, MRF-5 (also known as Myf-5), and Myogenin-4 (likely a typo in the source, referring to Myf-6 or MRF4), are transcription factors that are essential for skeletal muscle development (myogenesis). koreascience.kr Paired box (Pax) genes, specifically Pax3 and Pax7, are also critical for the regulation of myogenesis. koreascience.kr

In a study involving bovine satellite cells, treatment with ciglitazone resulted in a significant decrease in the expression of myogenic differentiation-1 (MyoD), myogenin, myogenic regulatory factor-5, and myogenin-4. nih.govkoreascience.kr Conversely, the same study observed an increased expression of Pax3 and Pax7 in response to ciglitazone treatment. nih.govkoreascience.kr This differential regulation suggests that while ciglitazone promotes the expression of early myogenic markers (Pax genes), it inhibits the expression of factors required for terminal muscle differentiation (MRFs), thereby steering the cells away from a myogenic fate and towards an adipogenic one. nih.govkoreascience.kr

Another study using mouse skeletal muscle C2C12 myoblasts showed that some PPARγ ligands, like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), repressed myogenesis and reduced mRNA levels of MyoD and myogenin. nih.gov However, in this particular study, ciglitazone on its own did not show a significant effect on these myogenic markers unless PPARγ was ectopically expressed. nih.gov

Table 2: Effect of Ciglitazone on Myogenic Factors and Pax Genes

| Gene/Factor | Cell Type | Treatment | Observed Effect | Reference |

|---|---|---|---|---|

| MyoD | Bovine Satellite Cells | Ciglitazone | Decreased expression | nih.govkoreascience.kr |

| Myogenin | Bovine Satellite Cells | Ciglitazone | Decreased expression | nih.govkoreascience.kr |

| MRF-5 | Bovine Satellite Cells | Ciglitazone | Decreased expression | nih.govkoreascience.kr |

| Pax3 | Bovine Satellite Cells | Ciglitazone | Increased expression | nih.govkoreascience.kr |

| Pax7 | Bovine Satellite Cells | Ciglitazone | Increased expression | nih.govkoreascience.kr |

Vascular Endothelial Growth Factor (VEGF)

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that stimulates the formation of blood vessels (angiogenesis). nih.gov

Research has shown that ciglitazone can significantly decrease the production of VEGF. nih.govnih.gov In an in vitro study using human luteinized granulosa cells, ciglitazone treatment led to a dose-dependent reduction in VEGF secretion, particularly after stimulation with human chorionic gonadotropin (hCG). nih.gov The most significant inhibition was observed at a 40 µM concentration of ciglitazone. nih.gov This inhibitory effect on VEGF production suggests that ciglitazone has anti-angiogenic properties. nih.gov This finding is consistent with other studies that have demonstrated the inhibition of VEGF expression by PPARγ ligands in various cell types. nih.gov

However, it is worth noting that some studies have reported conflicting results. For instance, one study found that PPARγ activators, including ciglitazone, augmented the release of VEGF protein in rat vascular smooth muscle cells and murine macrophages. bibliotekanauki.pl

Table 3: Effect of Ciglitazone on Vascular Endothelial Growth Factor (VEGF)

| Cell Type | Treatment | Observed Effect on VEGF | Reference |

|---|---|---|---|

| Human Luteinized Granulosa Cells | Ciglitazone (20 µM, 40 µM) | Significantly decreased production | nih.gov |

| Human Umbilical Vein Endothelial Cells | Ciglitazone | Decreased angiogenesis | nih.gov |

| Rat Vascular Smooth Muscle Cells | Ciglitazone | Augmented release | bibliotekanauki.pl |

| Murine Macrophages (RAW264.7) | Ciglitazone | Augmented release | bibliotekanauki.pl |

Free Fatty Acid Receptor 1 (FFA1)

Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is a G protein-coupled receptor that is activated by medium and long-chain free fatty acids. nih.govfrontiersin.org It is primarily expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion. nih.govacs.org

Thiazolidinediones, including ciglitazone, have been identified as agonists for FFA1. nih.govacs.org This means that ciglitazone can bind to and activate FFA1, initiating downstream signaling pathways. nih.gov One such pathway involves the phosphorylation of the ERK1/2 mitogen-activated protein (MAP) kinases. nih.gov Studies have shown that different thiazolidinediones can produce sustained ERK1/2 phosphorylation through FFA1 activation. nih.gov

The activation of FFA1 by ciglitazone is an additional mechanism through which it can influence cellular metabolism, complementing its well-established role as a PPARγ agonist. nih.govacs.org

Table 4: Interaction of Ciglitazone with Free Fatty Acid Receptor 1 (FFA1)

| Receptor | Ligand Class | Effect of Ciglitazone | Downstream Signaling | Reference |

|---|---|---|---|---|

| FFA1 (GPR40) | Thiazolidinedione | Agonist | Promotes ERK1/2 phosphorylation | nih.govacs.org |

Modulation of Cellular and Physiological Processes by Ciglitazone, S

Adipogenesis and Adipocyte Differentiation Research

(S)-Ciglitazone is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that functions as a master regulator of adipogenesis. Its interaction with PPARγ initiates a cascade of gene expression changes that drive the differentiation of preadipocytes into mature, lipid-storing adipocytes. Research in this area has utilized (S)-Ciglitazone as a key chemical tool to elucidate the molecular pathways governing fat cell formation and function.

Promotion of Adipocyte Formation

(S)-Ciglitazone is widely recognized for its robust ability to promote the formation of adipocytes from precursor cells. This process, known as adipogenesis, is fundamental to adipose tissue development and expansion. The primary mechanism involves the direct binding and activation of PPARγ. Upon activation by (S)-Ciglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

This binding event triggers a transcriptional program essential for the adipocyte phenotype. Key research findings include:

Induction in Preadipocyte Models: In classic cellular models such as murine 3T3-L1 and 3T3-F442A preadipocytes, treatment with ciglitazone (B1669021) is a standard and highly effective method to induce differentiation. It initiates the expression of critical adipogenic transcription factors, most notably CCAAT/enhancer-binding protein alpha (C/EBPα), which works in a positive feedback loop with PPARγ to drive the terminal differentiation process.

Upregulation of Adipocyte-Specific Genes: The activation of the PPARγ/RXR heterodimer by (S)-Ciglitazone leads to the increased transcription of a suite of genes that define the mature adipocyte. These include the gene for lipoprotein lipase (B570770) (LPL), which is crucial for the uptake of fatty acids from circulating lipoproteins, and the fatty acid-binding protein 4 (FABP4, also known as aP2), which facilitates the intracellular transport of fatty acids.

The effect of ciglitazone is potent, often sufficient to induce differentiation even in the absence of other common inducers like insulin (B600854) or dexamethasone, highlighting its central role in activating the adipogenic pathway.

Induction of Adipogenic Transdifferentiation

Beyond its role in conventional adipogenesis from preadipocytes, (S)-Ciglitazone has been shown to induce adipogenic transdifferentiation in non-adipose cell types. This phenomenon involves the conversion of a committed, differentiated cell from one lineage into a cell of another lineage. The activation of PPARγ by (S)-Ciglitazone is powerful enough to override the existing developmental program in certain multipotent or plastic cell types.

Notable examples from research studies include:

Myoblasts to Adipocytes: In studies using the C2C12 murine myoblast cell line, treatment with ciglitazone can reprogram these muscle precursor cells to adopt an adipocyte fate. The cells cease to express muscle-specific markers like myogenin, withdraw from the cell cycle, and begin to express adipocyte-specific genes (e.g., C/EBPα, PPARγ, FABP4) and accumulate lipid droplets. This demonstrates that sustained PPARγ activation can redirect the differentiation pathway of mesenchymal precursor cells.

Osteoblasts to Adipocytes: The mesenchymal stem cells that give rise to osteoblasts (bone-forming cells) and adipocytes share a common origin. Research has shown that treating osteoprogenitor cells with potent PPARγ agonists like (S)-Ciglitazone can shift the balance away from osteogenesis and towards adipogenesis, resulting in the formation of adipocyte-like cells instead of bone-forming cells.

This capacity for transdifferentiation underscores the dominance of the PPARγ signaling pathway, once activated by a ligand like (S)-Ciglitazone, in determining cell fate within the mesenchymal lineage.

Regulation of Intracellular Lipid Accumulation

A hallmark of terminal adipocyte differentiation is the synthesis and storage of triglycerides within intracellular lipid droplets. (S)-Ciglitazone directly regulates this process by controlling the expression of genes involved in lipid metabolism.

Enhanced Lipid Uptake and Synthesis: As a PPARγ agonist, (S)-Ciglitazone upregulates genes responsible for both the import of external fatty acids and their de novo synthesis. Key targets include LPL (for uptake from lipoproteins) and fatty acid transport proteins (FATPs). Furthermore, it promotes the expression of enzymes involved in triglyceride synthesis, such as glycerol-3-phosphate acyltransferase (GPAT) and diacylglycerol O-acyltransferase (DGAT).

Morphological Changes: The functional consequence of this genetic program is the visible accumulation of lipids. In cell culture, this is typically visualized using lipophilic dyes such as Oil Red O. Following treatment with ciglitazone, differentiating cells become engorged with numerous lipid droplets, which eventually coalesce into the large, unilocular droplet characteristic of a mature white adipocyte. The intensity of Oil Red O staining is directly correlated with the extent of lipid accumulation and is a standard quantitative measure of the pro-adipogenic efficacy of compounds like (S)-Ciglitazone.

Regulation of Cell Proliferation, Differentiation, and Apoptosis

In addition to its role in adipogenesis, (S)-Ciglitazone has been extensively studied for its effects on cell growth, particularly in the context of oncology. Through mechanisms that can be both PPARγ-dependent and PPARγ-independent, it exerts significant anti-proliferative effects across a variety of malignant cell lines.

Growth Inhibition in Malignant Cell Lines

Research has consistently demonstrated that ciglitazone can inhibit the proliferation of various cancer cells in vitro. This effect is observed across different tumor types and is characterized by a reduction in cell viability and number. The potency of this inhibition varies depending on the cell line, the expression level of PPARγ, and other cellular factors. The growth-inhibitory effects are often dose-dependent, with higher concentrations leading to more profound inhibition.

The table below summarizes key findings from studies investigating the anti-proliferative effects of ciglitazone on different human cancer cell lines.

| Cell Line | Cancer Type | Ciglitazone Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| HT-29 | Colon Cancer | 10 µM | ~50% growth inhibition after 6 days | Sarraf et al., 1998 |

| MCF-7 | Breast Cancer (ER+) | 10-20 µM | Significant dose-dependent growth inhibition | Elstner et al., 1998 |

| LNCaP | Prostate Cancer | IC50 ≈ 10 µM | Inhibition of proliferation | Kubota et al., 1998 |

| PC-3 | Prostate Cancer | 10 µM | ~60% growth inhibition after 4 days | Hisatake et al., 2000 |

| HCT-116 | Colon Cancer | 20 µM | Significant reduction in cell number | Shiau et al., 1998 |

| U-87 MG | Glioblastoma | IC50 ≈ 25 µM | Dose-dependent inhibition of cell growth | Grommes et al., 2004 |

Induction of Cell Cycle Arrest

The growth inhibition observed in malignant cells is primarily mediated by the ability of (S)-Ciglitazone to induce cell cycle arrest, most commonly at the G0/G1 checkpoint. This prevents cells from entering the S phase (DNA synthesis), effectively halting their proliferation. This arrest is the result of profound changes in the expression and activity of key cell cycle regulatory proteins.

Mechanism of G1 Arrest: Flow cytometry analysis of cancer cells treated with ciglitazone consistently reveals a significant accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M populations.

Modulation of Cyclin-Dependent Kinase (CDK) Inhibitors: A central mechanism for this arrest is the upregulation of CDK inhibitors. Research shows that ciglitazone treatment leads to a marked increase in the protein levels of p21WAF1/CIP1 and p27Kip1. These proteins bind to and inhibit the activity of cyclin/CDK complexes (e.g., Cyclin D/CDK4, Cyclin E/CDK2) that are required to phosphorylate the retinoblastoma protein (pRb) and drive the cell past the G1 restriction point.

Downregulation of Cyclins: Concurrently, ciglitazone often causes a decrease in the levels of G1-phase cyclins, particularly Cyclin D1. The reduction of this key mitogenic protein further contributes to the inactivation of CDK4/6 and reinforces the G1 block.

Together, the induction of CDK inhibitors and the repression of cyclins create a robust barrier to cell cycle progression, forcing cancer cells into a state of quiescence or leading them towards differentiation or apoptosis.

Table of Mentioned Compounds and Proteins

| Name/Symbol | Class/Function |

| Ciglitazone, (S)- | Small Molecule, PPARγ Agonist |

| PPARγ (Peroxisome Proliferator-Activated Receptor-Gamma) | Nuclear Receptor, Transcription Factor |

| RXR (Retinoid X Receptor) | Nuclear Receptor, Heterodimer Partner |

| C/EBPα (CCAAT/Enhancer-Binding Protein Alpha) | Transcription Factor |

| LPL (Lipoprotein Lipase) | Enzyme |

| FABP4 (Fatty Acid-Binding Protein 4) / aP2 | Intracellular Lipid-Binding Protein |

| Myogenin | Transcription Factor (Muscle-specific) |

| GPAT (Glycerol-3-Phosphate Acyltransferase) | Enzyme |

| DGAT (Diacylglycerol O-Acyltransferase) | Enzyme |

| p21WAF1/CIP1 | Cyclin-Dependent Kinase Inhibitor |

| p27Kip1 | Cyclin-Dependent Kinase Inhibitor |

| Cyclin D1 | Cell Cycle Regulatory Protein |

| CDK2, CDK4, CDK6 | Cyclin-Dependent Kinases |

| pRb (Retinoblastoma Protein) | Tumor Suppressor Protein |

Differential Effects on Early vs. Late Cell Proliferation

(S)-Ciglitazone exhibits differential effects on cell proliferation, which can vary depending on the cell type and the concentration of the compound. In some cancer cell lines, (S)-Ciglitazone has been shown to inhibit proliferation by inducing cell cycle arrest. For instance, in bladder cancer cells, it can cause a G2/M phase arrest. plos.orgnih.govresearchgate.net This is often associated with the upregulation of cell cycle inhibitors like p21 and p27 and the downregulation of proteins that promote cell cycle progression, such as cyclin B1. plos.orgnih.govresearchgate.net

Conversely, in normal human melanocytes, (S)-Ciglitazone did not show significant effects on cell proliferation at concentrations that were inhibitory to melanoma cell lines. researchgate.net This suggests a degree of selectivity in its antiproliferative actions. Furthermore, studies on bovine satellite cells indicated that (S)-Ciglitazone could negatively regulate cell proliferation as part of its mechanism to induce adipogenic differentiation. ejast.org

The timing of these effects can also be crucial. In some contexts, the antiproliferative effects of (S)-Ciglitazone are observed after a relatively short exposure, while in others, a more prolonged treatment is necessary to see significant changes in cell numbers. researchgate.netnih.gov

Interactive Table: Effect of (S)-Ciglitazone on Cell Proliferation

| Cell Type | Effect | Key Molecular Changes |

|---|---|---|

| Bladder Cancer Cells (T24) | Inhibition | G2/M arrest, apoptosis |

| Bladder Cancer Cells (RT4) | Inhibition | G2/M arrest, p53, p21, p27 overexpression |

| Melanoma Cells | Inhibition | Decreased viability |

| Normal Human Melanocytes | No significant effect | --- |

Inhibition of Osteoblastogenesis and Angiogenesis

(S)-Ciglitazone has been identified as an inhibitor of both osteoblastogenesis and angiogenesis. ebi.ac.uknewdrugapprovals.orgwikipedia.org In human mesenchymal stem cells, (S)-Ciglitazone decreases osteoblastogenesis, the process of bone formation by osteoblasts. ebi.ac.uknewdrugapprovals.orgwikipedia.org This effect is highlighted by research showing that (S)-Ciglitazone significantly decreases the proliferation of osteoblasts and reduces the expression of key osteoblast differentiation markers such as Runx2 and osterix (OCN). worldscientific.com

The compound also demonstrates potent anti-angiogenic properties. ebi.ac.uknewdrugapprovals.orgwikipedia.org Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. (S)-Ciglitazone inhibits the differentiation of human umbilical vein endothelial cells (HUVECs) and suppresses angiogenesis. ebi.ac.uknewdrugapprovals.orgdrugbank.com It has been shown to decrease the production of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis, by human granulosa cells. newdrugapprovals.orgwikipedia.org Further studies have demonstrated its ability to inhibit the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during angiogenesis. researchgate.net

Interactive Table: (S)-Ciglitazone's Inhibitory Effects on Osteoblastogenesis and Angiogenesis

| Process | Cell/Tissue Model | Key Findings |

|---|---|---|

| Osteoblastogenesis | Human Mesenchymal Stem Cells | Decreased osteoblast differentiation |

| Osteoblastogenesis | Osteoblasts | Decreased proliferation, reduced Runx2 and OCN expression |

| Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited differentiation |

| Angiogenesis | Human Granulosa Cells | Decreased VEGF production |

| Angiogenesis | U87 Glioma Cells | Inhibited MMP-2 and MMP-9 activity |

Apoptotic Pathways Activation and Sensitization

(S)-Ciglitazone is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines, often acting through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. plos.orgnih.govnih.govresearchgate.net

In cervical and bladder cancer cells, (S)-Ciglitazone has been shown to trigger apoptosis through the activation of caspases, which are key executioner proteins in the apoptotic cascade. plos.orgnih.govnih.gov Specifically, it leads to the cleavage and activation of initiator caspases like caspase-8 and caspase-9, as well as the effector caspase, caspase-3. plos.orgnih.govnih.govresearchgate.net This cascade of events ultimately results in the cleavage of cellular substrates such as poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. plos.orgnih.govnih.gov

Furthermore, (S)-Ciglitazone can sensitize cancer cells that are resistant to other apoptosis-inducing agents, such as TNF-related apoptosis-inducing ligand (TRAIL). plos.orgnih.govnih.gov It achieves this by upregulating the expression of death receptors like DR4 and DR5 on the cell surface, making the cells more responsive to TRAIL. nih.gov Additionally, (S)-Ciglitazone can downregulate the expression of anti-apoptotic proteins like c-FLIP and survivin, further lowering the threshold for apoptosis induction. plos.orgnih.govnih.gov The downregulation of these inhibitors often occurs through a proteasome-dependent degradation mechanism. plos.orgnih.govnih.gov

The intrinsic pathway is also engaged by (S)-Ciglitazone, as evidenced by the cleavage of Bid, a pro-apoptotic Bcl-2 family member that links the extrinsic and intrinsic pathways. plos.orgnih.govnih.gov

Interactive Table: (S)-Ciglitazone's Role in Apoptosis

| Cancer Cell Type | Apoptotic Pathway | Key Molecular Events |

|---|---|---|

| Cervical Cancer | Extrinsic & Intrinsic | Activation of caspase-8, -9, -3; PARP cleavage; Bid cleavage; Upregulation of DR4/DR5; Downregulation of c-FLIP |

| Bladder Cancer | Extrinsic & Intrinsic | Activation of caspase-8, -9, -3; PARP cleavage; Bid cleavage; Upregulation of TRAIL; Downregulation of c-FLIP and survivin |

Modulation of Stem Cell Pluripotency

(S)-Ciglitazone has been shown to influence the pluripotency and differentiation of stem cells. In mouse neural stem cells (NSCs), (S)-Ciglitazone, along with other PPARγ agonists, promoted oligodendrocyte differentiation. plos.org This was accompanied by a reduction in the expression of the neural stem cell marker nestin and an increase in oligodendrocyte precursor-specific markers. plos.org The treatment also led to significant changes in the expression of genes associated with both stemness and differentiation. plos.org

In the context of bovine satellite cells, which are muscle stem cells, (S)-Ciglitazone induced a switch towards an adipogenic lineage. ejast.org This transdifferentiation was marked by the accumulation of lipid droplets and an increased expression of adipogenic genes. ejast.org Gene ontology analysis of cells treated with (S)-Ciglitazone revealed significant changes in biological processes related to adipocyte differentiation and a negative regulation of cell proliferation. ejast.org

These findings suggest that (S)-Ciglitazone can direct the fate of certain types of stem cells, pushing them towards specific differentiated lineages.

Immunomodulatory and Anti-inflammatory Effects

(S)-Ciglitazone possesses significant immunomodulatory and anti-inflammatory properties, primarily through its interaction with the PPARγ receptor, although PPARγ-independent mechanisms have also been reported. nih.govnih.govnih.gov

Attenuation of Proinflammatory Mediator Production

(S)-Ciglitazone has been demonstrated to attenuate the production of a range of proinflammatory mediators in various cell types and in vivo models. In the context of neuroinflammation, it reduces the expression of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and chemokines such as CXCL2 and CCL3 in brain abscesses. nih.govaai.org

In human airway smooth muscle cells, (S)-Ciglitazone has been shown to inhibit the production of granulocyte-macrophage colony-stimulating factor (GM-CSF) and granulocyte-colony stimulating factor (G-CSF) induced by IL-1β. atsjournals.org It also inhibits TNFα-induced expression of intercellular adhesion molecule-1 (ICAM-1), a key molecule in inflammatory cell recruitment. cgu.edu.tw

Studies on astrocytes stimulated with Staphylococcus aureus have shown that (S)-Ciglitazone can attenuate the production of nitric oxide (NO), IL-1β, and MIP-2/CXCL2. nih.gov Furthermore, in a model of hemorrhagic shock, treatment with (S)-Ciglitazone led to lower plasma levels of the pro-inflammatory mediators IL-6 and monocyte chemoattractant protein-1 (MCP-1). nih.gov The anti-inflammatory effects of (S)-Ciglitazone are often linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. nih.govcgu.edu.tw

Interactive Table: (S)-Ciglitazone's Attenuation of Proinflammatory Mediators

| Cell/Model System | Proinflammatory Mediators Inhibited |

|---|---|

| Brain Abscess Model | iNOS, TNF-α, IL-1β, CXCL2, CCL3 |

| Human Airway Smooth Muscle Cells | GM-CSF, G-CSF, ICAM-1 |

| S. aureus-stimulated Astrocytes | NO, IL-1β, MIP-2/CXCL2 |

Enhancement of Bacterial Phagocytosis

In addition to its anti-inflammatory effects, (S)-Ciglitazone can enhance the ability of immune cells to clear bacterial infections. Specifically, it has been shown to enhance the phagocytosis of Staphylococcus aureus by microglia, the resident immune cells of the central nervous system. nih.gov This enhanced bacterial uptake was associated with a reduction in the bacterial burden in brain abscesses. nih.gov

This finding suggests that (S)-Ciglitazone can modulate the function of phagocytes, shifting their activity towards a more efficient clearance of pathogens. This effect, combined with its ability to dampen excessive inflammation, points to a dual role for (S)-Ciglitazone in the host response to infection.

Table of Compounds

| Compound Name | |

|---|---|

| (S)-Ciglitazone | |

| 15-deoxy-Δ12,14-prostaglandin J2 | |

| BADGE | |

| c-FLIP | |

| Cyclin B1 | |

| GW9662 | |

| IL-1β | |

| IL-6 | |

| MCP-1 | |

| MG132 | |

| Osterix (OCN) | |

| p21 | |

| p27 | |

| Pioglitazone (B448) | |

| Rosiglitazone (B1679542) | |

| Runx2 | |

| Survivin | |

| TNF-α | |

| TRAIL | |

| Troglitazone (B1681588) |

Mitigation of Inflammatory Processes in Experimental Models

(S)-Ciglitazone has demonstrated significant anti-inflammatory properties across various experimental models. Its mechanisms of action often involve the modulation of key signaling pathways that are central to the inflammatory response.